molecular formula C7H8N2O3 B7903547 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid

3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B7903547
M. Wt: 168.15 g/mol
InChI Key: DKGDLTXCXMOWJM-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3. This compound is characterized by a pyrrole ring substituted with a carbamoyl group at the 3-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position. It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The presence of both carbamoyl and carboxylic acid functional groups makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with a suitable carbamoylating agent, such as carbamoyl chloride, in the presence of a base like triethylamine, can yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules such as proteins and nucleic acids. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

    4-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    3-Carbamoyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, which can affect its reactivity and biological activity.

    3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the carbamoyl group, limiting its applications in medicinal chemistry.

Uniqueness:

3-Carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. The methyl group at the 4-position also influences its chemical and biological properties, making it distinct from other pyrrole derivatives.

Properties

IUPAC Name

3-carbamoyl-4-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-2-9-5(7(11)12)4(3)6(8)10/h2,9H,1H3,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGDLTXCXMOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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